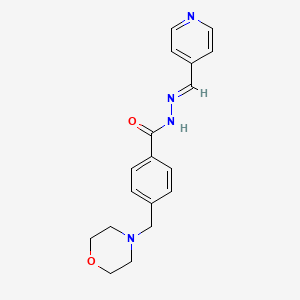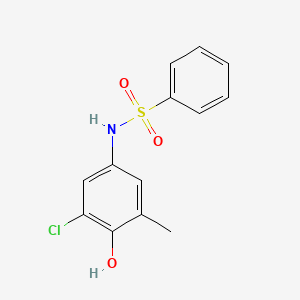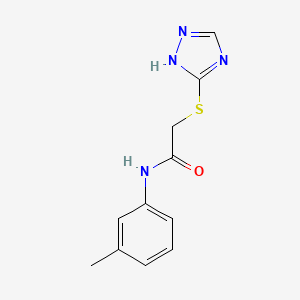
4-(4-morpholinylmethyl)-N'-(4-pyridinylmethylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzohydrazides, including 4-(4-morpholinylmethyl)-N'-(4-pyridinylmethylene)benzohydrazide, often involves specific routes designed to incorporate the morpholine and pyridine moieties into the hydrazide framework. A representative method includes the reaction of morpholine with aldehydes or ketones in the presence of hydrazine derivatives to form the desired benzohydrazide compounds. This process can be optimized to improve yields and purity through variations in solvents, catalysts, and reaction conditions (Raparti et al., 2009).
Molecular Structure Analysis
The molecular structure of benzohydrazides, including this compound, is characterized by the presence of morpholine and pyridine rings. These structural features are crucial for the compound's activity and interactions. X-ray crystallography and spectroscopic methods such as FTIR, NMR, and mass spectrometry are typically used to elucidate the structure, confirming the presence of the morpholine and pyridine rings and their arrangement within the molecule (Babu et al., 2014).
Chemical Reactions and Properties
Benzohydrazides are known for their reactivity towards various chemical agents, leading to the formation of a wide range of derivatives through reactions such as cyclization, substitution, and condensation. These reactions can alter the electronic and steric properties of the molecule, thereby affecting its chemical behavior and potential applications. The reactivity is significantly influenced by the presence of the morpholine and pyridine rings, which can participate in or facilitate these reactions (Girgis et al., 2007).
Physical Properties Analysis
The physical properties of benzohydrazides, such as solubility, melting point, and stability, are determined by their molecular structure. The incorporation of morpholine and pyridine rings influences these properties, making the compound suitable for specific applications. For instance, solubility in various solvents can be critical for its use in chemical syntheses or material processing (Wang et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and basicity, of 4-(4-morpholinylmethyl)-N'-(4-pyridinylmethylene)benzohydrazide are significantly influenced by its functional groups. The hydrazide group, in particular, plays a crucial role in its chemical behavior, potentially participating in hydrogen bonding and acting as a nucleophile in various chemical reactions. These properties are essential for understanding the compound's interactions and reactivity patterns (Bala & Mishra, 2014).
Applications De Recherche Scientifique
Dinuclear Lanthanoid(III) Dithiocarbamato Complexes
A study by Yakubu et al. (2019) utilized a hydrazonato-bridged approach to synthesize homodinuclear LnIII2 dithiocarbamato complexes, highlighting the structural versatility and potential application of related compounds in the development of materials with unique magnetic and optical properties (Yakubu, Suzuki, & Kita, 2019).
Crystal Structure and Packing Analysis
Bakir and Green (2002) provided insight into the crystal structure and packing of di-2-pyridyl ketone p-aminobenzoylhydrazone hydrate, showcasing the compound's structural integrity and the potential for designing complex molecular architectures (Bakir & Green, 2002).
Antimycobacterial Activity
Raparti et al. (2009) synthesized a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides and evaluated their antimycobacterial activity, demonstrating the potential medicinal applications of these compounds in treating tuberculosis (Raparti, Chitre, & Bothara, et al., 2009).
Heterocyclic Synthesis
Medrasi et al. (2013) explored the use of enaminonitriles in heterocyclic synthesis, providing pathways to 4-aminopyrazole derivatives and indicating the potential of 4-(4-morpholinylmethyl)-N'-(4-pyridinylmethylene)benzohydrazide in synthesizing heterocyclic compounds with varied applications (Medrasi, Al-Sheikh, & Salaheldin, 2013).
Configurational Dynamics
A study by Gordillo et al. (2016) focused on a derivative from 2-pyridinecarboxaldehyde, investigating its E/Z isomerization and providing insights into the configurational dynamics of similar compounds. This research is important for applications in molecular machines and electronic devices (Gordillo et al., 2016).
Propriétés
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(21-20-13-15-5-7-19-8-6-15)17-3-1-16(2-4-17)14-22-9-11-24-12-10-22/h1-8,13H,9-12,14H2,(H,21,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWLTMDQIAUCPD-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-ylmethyl)-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)


![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)
![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)

![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)